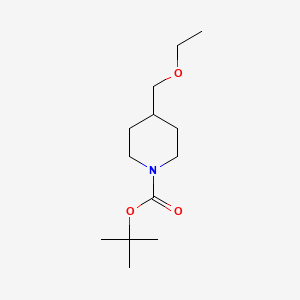

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

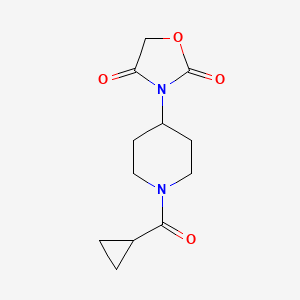

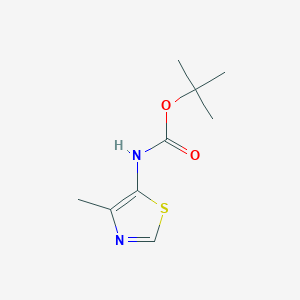

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate, or 4-EMPC, is an organic compound with a molecular formula of C11H22NO2. It is a colorless liquid at room temperature, and is widely used in the synthesis of various chemicals, including drugs. 4-EMPC is a versatile building block for organic synthesis, and is used in a variety of applications, ranging from pharmaceuticals to materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The piperazine ring in Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate serves as a valuable building block for synthesizing various biologically active compounds. Researchers have explored its potential in creating amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Its conformational flexibility and polar nitrogen atoms enhance interactions with macromolecules, making it an attractive candidate for drug discovery . Additionally, modifications to the piperazine moiety allow fine-tuning of physicochemical properties.

Antibacterial and Antifungal Agents

Studies have evaluated the antibacterial and antifungal activities of Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate against various microorganisms. While it exhibits only moderate activity, its structural features make it a promising scaffold for further optimization .

Protein Degradation (PROTAC Development)

The compound serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are designed to target specific proteins for degradation, offering a novel approach in cancer therapy and other diseases .

Mycobacterium tuberculosis Survival Mechanisms

In the context of tuberculosis (TB), Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate plays a role in Mycobacterium tuberculosis survival. The compound is involved in generating proton motive force, essential for Mtb’s long-term survival within infected granulomas under hypoxic conditions .

Synthesis of Biologically Active Compounds

Researchers have used this compound as an intermediate in the synthesis of biologically active molecules, including anticancer agents like crizotinib . Its straightforward synthesis pathway makes it valuable for accessing diverse chemical space.

Natural Product Precursor

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate: can serve as a precursor to natural products. For instance, it contributes to the synthesis of compounds like Indiacen A and Indiacen B, which exhibit biological activity .

Mecanismo De Acción

Mode of Action

It’s known that the compound can undergo various chemical reactions, which might influence its interaction with biological targets .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unclear .

Action Environment

Factors such as temperature, pH, and presence of other compounds could potentially affect its stability and efficacy .

Propiedades

IUPAC Name |

tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-16-10-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEOXKMATHSFJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)

![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)

![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B2382123.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2382127.png)

![2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine](/img/structure/B2382129.png)

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)